N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride

LogP Lipophilicity Drug Design

N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride (CAS 1158195-67-5) is a heterocyclic secondary amine building block, characterized by a cyclopropylamine warhead linked to a 4-pyridyl moiety. This bifunctional structure positions it as a key intermediate in medicinal chemistry, specifically as a scaffold for developing mechanism-based inhibitors of flavin-dependent amine oxidases, including Monoamine Oxidases (MAO) and Lysine Specific Demethylase 1 (LSD1/KDM1A).

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
Cat. No. B7829859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=NC=C2.Cl
InChIInChI=1S/C9H12N2.ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;/h3-6,9,11H,1-2,7H2;1H
InChIKeyAORIELIJFMWJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride: A Scaffold for Epigenetic and Oxidase Targets


N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride (CAS 1158195-67-5) is a heterocyclic secondary amine building block, characterized by a cyclopropylamine warhead linked to a 4-pyridyl moiety . This bifunctional structure positions it as a key intermediate in medicinal chemistry, specifically as a scaffold for developing mechanism-based inhibitors of flavin-dependent amine oxidases, including Monoamine Oxidases (MAO) and Lysine Specific Demethylase 1 (LSD1/KDM1A) . The hydrochloride salt form (MW 184.67 g/mol) is preferred for its enhanced solid-state stability and handling characteristics compared to the free base . It serves as a direct precursor for synthesizing 'tranylcypromine-like' inhibitors, where the pyridine ring is utilized to extend into larger substrate-binding cavities to potentially enhance selectivity over related oxidase enzymes .

Why N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride Cannot Be Replaced by Simple Analogs


Direct substitution with simpler or regioisomeric cyclopropylamine scaffolds is not feasible for applications requiring specific hydrogen-bonding interactions or defined lipophilicity. The 4-pyridyl nitrogen serves a dual purpose: it acts as a critical hydrogen-bond acceptor and as an additional ionizable center (calculated pKa ~5.2) that profoundly influences solubility and permeability compared to a purely hydrophobic benzyl analog . This regiochemistry dictates the vector of interaction within enzyme active sites; moving the nitrogen to the 3-position alters the molecular electrostatic potential and, as shown by computed LogD values, changes the lipophilicity profile (LogD at pH 7.4: -0.91 for 4-pyridyl vs. -1.27 for 3-pyridyl), which can impact non-specific binding [1]. Furthermore, the cyclopropylamine 'warhead' is essential for mechanism-based enzyme inactivation, a feature absent in simple alkyl or heterocyclic amines, making it a non-negotiable component of the pharmacophore [2].

Quantitative Differentiation Evidence for N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride


Physicochemical Differentiation: Lipophilicity Control vs. Benzyl Analogs

The introduction of a 4-pyridyl group significantly lowers the compound's lipophilicity compared to the direct benzyl analog, N-benzylcyclopropanamine. This is quantified by a measured LogP of 0.78 versus 1.89 for the benzyl analog, representing a 1.11 log unit reduction [1]. This shift indicates superior aqueous solubility and a reduced risk of promiscuous target binding, a common challenge with more lipophilic amine scaffolds.

LogP Lipophilicity Drug Design Physicochemical Properties

Target-Specific Basicity: Pyridine Nitrogen pKa vs. Regioisomers

The 4-pyridyl isomer possesses a distinct basicity compared to the 3-pyridyl regioisomer, which dictates its protonation state and potential for ionic interactions at physiological pH. The calculated pKa for the 4-pyridyl nitrogen is 7.02, whereas the 3-pyridyl nitrogen is more basic with a pKa of 7.36 . This difference means the 4-pyridyl isomer is less protonated at pH 7.4, which can be a critical factor when a neutral hydrogen bond acceptor is required for target engagement versus a charged cation-π interaction.

pKa Basicity Receptor Binding Salt Bridge

Class-Level Potency Advantage over First-Generation LSD1 Inhibitors

Pyridinylcyclopropylamine compounds, the structural class to which this compound belongs, are described as being unexpectedly potent inhibitors of the epigenetic target LSD1. Patent literature explicitly states that compounds of this class are 'generally better inhibitors of LSD1 by a factor of about 20 or more as compared to tranylcypromine' [1]. This establishes a class-level superiority over the historical gold-standard cyclopropylamine scaffold, tranylcypromine, which was reported to have an IC50 of 20.7 μM for LSD1 .

LSD1 KDM1A Epigenetics Tranylcypromine Cancer

Synthetic Accessibility: High-Yield Reductive Amination Route

The synthesis of the free base precursor is highly efficient, with published routes reporting a ~99% yield from the straightforward reductive amination of 4-pyridinecarbaldehyde with cyclopropylamine . This high-yielding, single-step chemistry contrasts with the multi-step sequences often required for more complex chiral cyclopropylamine derivatives, ensuring reliable supply and scalability for this particular compound.

Reductive Amination Synthesis Yield Scale-up

Optimal Application Scenarios for N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride


Design of Isoform-Selective LSD1/KDM1A Inhibitors for Oncology

This compound is the preferred starting material for synthesizing next-generation LSD1 inhibitors for cancer. The quantitative evidence shows its parent class has a >20-fold potency improvement over tranylcypromine [1], and its lower LogP (0.78 vs. 1.89 for benzyl analogs) [2] helps in designing inhibitors with reduced non-specific binding. The specific pKa of the 4-pyridyl ring (7.02) allows for precise control of the charge state to engineer ionic interactions within the LSD1 active site.

Development of CNS-Penetrant MAO-B Inhibitors with Reduced Tyramine Interaction

Procurement should be prioritized when designing selective MAO-B inhibitors intended for neurodegenerative disease research. The 4-pyridylmethyl group serves as a vector to probe the large substrate cavity of MAO-B, as implied by its structural similarity to tranylcypromine analogs [1]. The calculated physicochemical profile (LogD at pH 7.4 = -0.91) [2] suggests the potential for CNS penetration while maintaining sufficient aqueous solubility to avoid extensive plasma protein binding, a key differentiator from more lipophilic N-benzyl compounds.

Synthesis of High-Affinity Kinase Inhibitor Libraries

As a versatile heterocyclic building block, this compound is highly suitable for generating focused kinase inhibitor libraries. The pyridine ring is a classic hinge-binding motif in kinase drug discovery, and the cyclopropylamine moiety provides a rigid, metabolically stable handle for further functionalization [1]. Its high synthetic yield (~99% for the free base) [2] makes it a cost-efficient core scaffold for parallel medicinal chemistry efforts, where compound throughput is essential.

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